4-Bromo-2-chloro-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
4-bromo-2-chloro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLGDRWZKXLGMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248548-54-0 | |
| Record name | 4-Bromo-2-chloro-1H-benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Imidazole derivatives, which include 4-bromo-2-chloro-1h-benzo[d]imidazole, are known to be key components in functional molecules used in a variety of applications. They are utilized in pharmaceuticals and agrochemicals, indicating potential interactions with various biological targets.
Mode of Action
Imidazole derivatives have been reported to show a broad range of chemical and biological properties. They are involved in a diverse range of applications, suggesting that they interact with their targets in various ways to induce changes.
Biochemical Pathways
Imidazole derivatives are known to participate in many important biochemical reactions. They are considered “biological catalysts” or “biological ligands”, indicating their involvement in various biochemical pathways.
Result of Action
Imidazole derivatives are known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities. This suggests that the action of this compound could result in a wide range of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
4-Bromo-2-chloro-1H-benzimidazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, benzimidazole derivatives, including 4-Bromo-2-chloro-1H-benzimidazole, have been shown to inhibit casein kinases, which are involved in numerous cellular processes . The interaction between 4-Bromo-2-chloro-1H-benzimidazole and these enzymes is primarily through binding to the active site, thereby inhibiting their function.
Cellular Effects
The effects of 4-Bromo-2-chloro-1H-benzimidazole on cells are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases, which play a crucial role in cell signaling pathways . Additionally, 4-Bromo-2-chloro-1H-benzimidazole can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 4-Bromo-2-chloro-1H-benzimidazole exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access . This inhibition can lead to downstream effects on cellular processes, including changes in gene expression and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-chloro-1H-benzimidazole can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4-Bromo-2-chloro-1H-benzimidazole remains stable under ambient conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and alterations in cellular processes.
Dosage Effects in Animal Models
The effects of 4-Bromo-2-chloro-1H-benzimidazole vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, 4-Bromo-2-chloro-1H-benzimidazole can exhibit toxic effects, including cellular damage and adverse physiological responses . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
4-Bromo-2-chloro-1H-benzimidazole is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in nucleotide synthesis, leading to reduced levels of nucleotides and altered cellular metabolism . These interactions underscore the compound’s potential as a therapeutic agent targeting specific metabolic pathways.
Transport and Distribution
Within cells and tissues, 4-Bromo-2-chloro-1H-benzimidazole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For instance, the compound can bind to plasma proteins, facilitating its transport through the bloodstream and distribution to target tissues . This transport mechanism is crucial for the compound’s therapeutic efficacy and bioavailability.
Subcellular Localization
The subcellular localization of 4-Bromo-2-chloro-1H-benzimidazole is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 4-Bromo-2-chloro-1H-benzimidazole can localize to the nucleus, where it interacts with transcription factors and influences gene expression . This localization is critical for the compound’s role in modulating cellular processes.
Biological Activity
4-Bromo-2-chloro-1H-benzo[d]imidazole is a heterocyclic compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article explores the compound's mechanisms of action, case studies, and relevant research findings.
Overview of Biological Activities
Benzimidazole derivatives, including this compound, are known for their pharmacological potential. The biological activities associated with this compound can be categorized as follows:
- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.
- Anticancer Activity : Induces apoptosis in cancer cells and inhibits cell proliferation.
- Antiviral Activity : Demonstrates effectiveness against various viral strains.
The presence of halogen substituents (bromine and chlorine) enhances the reactivity and bioactivity of this compound compared to other derivatives .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of critical enzymes involved in microbial metabolism and cancer cell proliferation.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, promoting apoptosis through the upregulation of pro-apoptotic factors such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
Antiviral Activity
A study highlighted the effectiveness of benzimidazole derivatives, including this compound, against respiratory syncytial virus (RSV). This study indicated potential applications in antiviral therapy, showcasing the compound's ability to inhibit viral replication .
Cytotoxicity Evaluation
Research assessing the cytotoxic effects on various cancer cell lines revealed that this compound significantly inhibited cell viability. The mechanisms involved included apoptosis induction and disruption of the cell cycle. The compound exhibited IC50 values ranging from 7.82 to 21.48 μM against different cancer types .
Antimicrobial Properties
Recent studies have demonstrated that this compound possesses notable antimicrobial activity. The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized in Table 1:
These results indicate that the compound is effective against both Gram-positive and Gram-negative bacteria as well as fungi.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. The following table summarizes the IC50 values against various cancer cell lines:
Scientific Research Applications
4-Bromo-2-chloro-1H-benzo[d]imidazole is a heterocyclic compound with a benzimidazole core that has applications in medicinal chemistry, material science, and biological studies. Imidazole derivatives have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Medicinal Chemistry
This compound can be employed as a building block in the synthesis of pharmaceutical agents. Its derivatives have been explored for potential therapeutic effects, particularly in developing drugs targeting various diseases.
Antimicrobial Efficacy Research has shown that benzimidazole derivatives, including this compound, exhibit antibacterial activity. Substituents on the imidazole ring can significantly influence biological activity, and modifications that enhance electron-donating or withdrawing properties have been shown to improve antimicrobial effectiveness.
Antiviral Activity Against SARS-CoV A study on non-covalent inhibitors of SARS-CoV proteases revealed that compounds structurally related to this compound demonstrated sub-micromolar inhibition against viral enzymes, suggesting its potential as a lead for antiviral drug development.
Material Science
The unique structure of this compound makes it a candidate for developing new materials with specific properties. Its ability to participate in various chemical reactions allows for the creation of novel materials tailored for specific applications.
Biological Studies
This compound can be used to investigate the interactions of imidazole derivatives with biological targets, providing insights into their mechanisms of action. Understanding these interactions is vital for designing more effective therapeutic agents.
Pharmaceutical Development
This compound serves as a potential lead compound for pharmaceutical development.
Research indicates that compounds within the benzimidazole class exhibit a broad spectrum of biological activities:
- Antimicrobial Activity Studies have shown that imidazole derivatives can possess significant antibacterial and antifungal properties. Related compounds have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria.
- Antiviral Potential The structural features of this compound suggest potential activity against viral pathogens. Compounds with similar structures have been evaluated for their efficacy against SARS-CoV-2, showing promising results in inhibiting viral replication.
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | TBD | Antimicrobial |
| ML300 | 0.8 | Antiviral |
| Compound 2 (related structure) | 0.125 | Antimicrobial |
| Substituent | Effect on Activity |
|---|---|
| Bromine | Increases binding affinity |
| Chlorine | Modulates electronic properties |
| Cyclopropyl | Enhances steric effects impacting reactivity |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
2-Bromo-4-chloro-1H-benzo[d]imidazole
- Molecular Formula : C₇H₄BrClN₂ (identical to the title compound, but substituent positions differ).
- Key Differences : The bromine and chlorine substituents are swapped (positions 2 and 4). This positional isomerism can significantly alter electronic properties and reactivity.
- Applications : Positional isomers often exhibit distinct biological activities due to differences in steric and electronic interactions with target proteins .
4-Bromo-2-phenyl-1H-benzo[d]imidazole
- Molecular Formula : C₁₃H₉BrN₂; Molecular Weight : 273.13 g/mol .
- Key Differences : Replacement of chlorine with a phenyl group at position 2.
- Impact: Solubility: The phenyl group increases hydrophobicity, reducing aqueous solubility. Melting Point: Derivatives with aromatic substituents (e.g., phenyl) often exhibit higher melting points (e.g., 262–266°C for Sb23 in ) compared to simpler halogenated analogs. Pharmacological Potential: Aryl groups enhance binding to hydrophobic enzyme pockets, as seen in EGFR inhibitors .
4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazole-2-thione
- Molecular Formula : C₇H₄BrClN₂S; Molecular Weight : 268.55 g/mol .
- Key Differences : Chlorine at position 7 and a thione (-S) group replacing the imidazole NH.
- Impact: Reactivity: The thione group increases susceptibility to alkylation and oxidation.
Physicochemical Properties
Key Observations :
- Halogen substituents (Br, Cl) contribute to high density (e.g., ~1.9 g/cm³ for 4-bromoimidazole) .
- Aromatic substituents (e.g., phenyl) elevate melting points and alter NMR shifts due to ring-current effects .
Stability and Reactivity
- Thione vs. Imidazole NH : Thione derivatives () are more reactive toward electrophiles but less stable under oxidative conditions .
Preparation Methods
Key Steps in the Analogous Synthesis:
| Step | Description | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Protection of nitrogen on imidazole ring | 2-nitroimidazole + sodium hydride in THF at -5°C, then 2-(trimethylsilyl)ethoxymethyl chloride, 1-3 h at RT | Formation of N-protected intermediate |
| 2 | Selective bromination | NBS (N-bromosuccinimide) in DMF/CHCl3 (1:1), 10-24 h at RT | Bromination at position 4, yielding 4-bromo-2-nitro protected imidazole |
| 3 | Deprotection | Trifluoroacetic acid in DCM, 1-3 h at RT | Final product 4-bromo-2-nitro-1H-imidazole |
- The protection step increases steric hindrance to direct bromination selectively at the desired position.
- The overall yield of the final product is about 67.5%.
- Reaction conditions are mild, cost-effective, and scalable for industrial production.
Comparative Table of Synthesis Parameters (Adapted from Analogous Imidazole Synthesis)
| Parameter | Step 1: Protection | Step 2: Bromination | Step 3: Deprotection |
|---|---|---|---|
| Starting Material | 2-chloro-1H-benzo[d]imidazole (hypothetical) | N-protected intermediate | Brominated protected intermediate |
| Reagents | Sodium hydride, 2-(trimethylsilyl)ethoxymethyl chloride | N-bromosuccinimide (NBS) in DMF/CHCl3 | Trifluoroacetic acid in dichloromethane |
| Temperature | -5°C to room temperature | Room temperature | Room temperature |
| Reaction Time | 1-3 hours | 10-24 hours | 1-3 hours |
| Solvent | Tetrahydrofuran (THF) | DMF/Chloroform (1:1) | Dichloromethane (DCM) |
| Yield | High (not quantified) | High (optimized at 50 g/L concentration) | ~67.5% (analogous step) |
Research Findings and Notes
- Selective halogenation is critical to avoid multiple substitution and side reactions. Protection of the nitrogen atom on the imidazole/benzimidazole ring increases steric hindrance, directing halogenation to the desired position.
- N-Bromosuccinimide (NBS) is a preferred brominating agent for selective monobromination under mild conditions.
- Deprotection with trifluoroacetic acid is efficient and preserves the integrity of the halogenated benzimidazole.
- The reaction concentration and solvent ratios significantly affect yield and purity. For example, a 50 g/L concentration of the intermediate in DMF/CHCl3 (1:1) yields optimal bromination results.
- The synthetic route is amenable to scale-up due to the use of common reagents and mild conditions, making it industrially viable.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-bromo-2-chloro-1H-benzo[d]imidazole, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via cyclization of 1,2-diamino-4-bromobenzene derivatives with chloro-substituted carbonyl reagents under acidic conditions (e.g., POCl₃ or HCl). Key intermediates are characterized using FTIR (e.g., C=N stretching at ~1611 cm⁻¹ and C-Br/C-Cl vibrations at 590–745 cm⁻¹) and NMR (¹H: δ 7.36–8.35 ppm for aromatic protons; ¹³C: ~110–150 ppm for sp² carbons) .
- Validation : Thin-layer chromatography (Rf ~0.65 in EtOAc/hexane) and mass spectrometry (m/z 222.12 for [M+H]⁺) confirm purity .
Q. How are halogen substituents (Br, Cl) positioned on the benzimidazole core verified experimentally?
- Approach : Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation. For example, monoclinic crystal systems (space group P21/n, a = 13.68 Å, β = 98.3°) resolve Br/Cl positions via electron density maps .
- Alternative : NOESY or COSY NMR correlations differentiate substituent orientations in solution .
Advanced Research Questions
Q. What strategies optimize regioselectivity during the introduction of bromo and chloro groups?
- Design : Use directing groups (e.g., -NH₂ or -OMe) to control electrophilic substitution. For example, bromination of 2-chloro-1H-benzimidazole with NBS in DMF at 80°C yields 4-bromo derivatives selectively .
- Troubleshooting : Competing para/meta substitution can arise; adjust solvent polarity (e.g., DCM vs. DMF) or catalyst (e.g., FeCl₃) to favor desired pathways .
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved in substituted benzimidazoles?
- Analysis : For overlapping aromatic signals (e.g., δ 7.44–8.28 ppm), use 2D NMR (HSQC, HMBC) to assign coupling networks. Conflicting NOE effects may indicate dynamic rotational isomerism .
- Case Study : In 4-bromo-2-chloro derivatives, J-coupling constants (³JHH ~8 Hz) distinguish adjacent protons from meta-substituted analogs .
Q. What computational methods validate the biological activity of 4-bromo-2-chloro-benzimidazoles as kinase inhibitors?
- Protocol : Perform molecular docking (AutoDock Vina) against EGFR (PDB: 1M17). Key interactions: Br/Cl groups form hydrophobic contacts with Leu694/Val702, while the imidazole nitrogen coordinates Mg²⁺ in the ATP-binding site .
- ADMET Prediction : SwissADME evaluates logP (~2.5) and bioavailability (TPSA ~45 Ų), aligning with CNS permeability and moderate metabolic stability .
Experimental Design & Data Interpretation
Q. How to design a factorial experiment for optimizing reaction yield?
- Variables : Temperature (80–120°C), solvent (DMF vs. THF), and catalyst loading (5–15 mol% Pd). Use a 2³ factorial design to identify interactions (e.g., DMF + 120°C increases yield by 20% due to enhanced solubility) .
- Statistical Analysis : ANOVA quantifies factor significance (p < 0.05), with Pareto charts prioritizing variables .
Q. Why do HPLC purity assays sometimes contradict NMR integration ratios?
- Root Cause : Residual solvents (e.g., DMF) or rotamers in NMR cause integration errors. Confirm via ¹³C DEPT-135 (absence of solvent peaks) or variable-temperature NMR .
- Resolution : Use preparative HPLC (C18 column, MeOH/H₂O gradient) to isolate rotamer-free fractions .
Structural & Mechanistic Insights
Q. How does the crystal packing of 4-bromo-2-chloro-benzimidazoles influence their reactivity?
- Observations : π-π stacking (3.5–4.0 Å between benzimidazole cores) stabilizes intermediates, reducing side reactions. Halogen bonds (Br···N, ~3.2 Å) enhance thermal stability (Tdec > 250°C) .
Q. What role do halogen substituents play in modulating electronic properties?
- Electrochemistry : Cyclic voltammetry reveals Br/Cl groups lower HOMO energy (-5.8 eV vs. -5.2 eV for parent benzimidazole), enhancing electrophilicity for nucleophilic aromatic substitution .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
